Selective Larval Development Inhibition: Retention of Anthelmintic Activity with Complete Paralysis Ablation
Doramectin aglycone exhibits selective inhibition of nematode larval development while being completely devoid of paralytic activity, a functional profile that contrasts with doramectin (disaccharide), doramectin monosaccharide, and ivermectin aglycone, all of which retain measurable paralytic effects in addition to larval development inhibition . This represents a qualitative functional differentiation—not merely a potency reduction—resulting from complete C-13 deglycosylation [1].
| Evidence Dimension | Functional activity profile (larval development inhibition vs. paralytic activity) |
|---|---|
| Target Compound Data | Inhibits nematode larval development; devoid of paralytic activity |
| Comparator Or Baseline | Doramectin (disaccharide): both larval development inhibition and paralytic activity; Doramectin monosaccharide: both activities; Ivermectin aglycone: both activities |
| Quantified Difference | Qualitative functional shift: complete loss of paralytic activity while retaining larval development inhibition |
| Conditions | Nematode larval development assays; comparative pharmacological profiling across avermectin glycosylation states |
Why This Matters
This functional uncoupling enables isolated study of larval development inhibition mechanisms without confounding paralysis effects, critical for resistance mechanism elucidation and next-generation anthelmintic design.
- [1] Mrozik H, et al. Avermectin aglycones. J Org Chem. 1982;47:489-492. View Source
